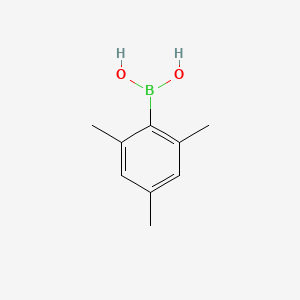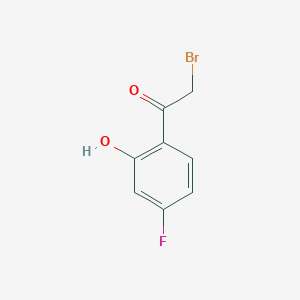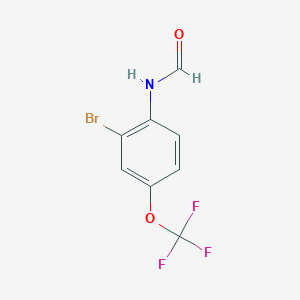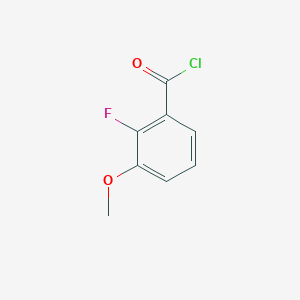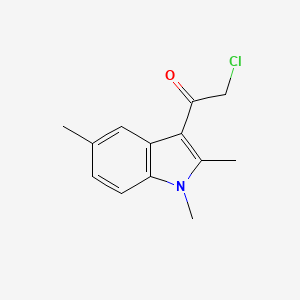
2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone, also known as 2-chloro-1-methyl-3-indolethione, is a compound with a wide range of applications in scientific research. It is an intermediate in the synthesis of a variety of heterocyclic compounds, and has been used in the synthesis of indole-3-carboxylic acid derivatives and quinoline derivatives. In addition, 2-chloro-1-methyl-3-indolethione has been used in the synthesis of several drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
A series of novel 1H-Indole derivatives, including the mentioned compound, were synthesized and found to exhibit significant antimicrobial and antifungal activities. These derivatives were tested against Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, showing notable potency in combating these pathogens (Letters in Applied NanoBioScience, 2020).
Anti-Inflammatory Agents
The compound was involved in the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which were evaluated for their anti-inflammatory activity. The biological assessments were conducted on Wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model, highlighting the compound's potential in anti-inflammatory drug development (Current drug discovery technologies, 2022).
Synthesis of Various Chemical Compounds
The compound served as a precursor in the synthesis of diverse chemical compounds, demonstrating its versatility in chemical synthesis. For instance, it was utilized in the preparation of 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone, showcasing its applicability in creating a range of derivatives with potential pharmacological activities (Applied Chemical Industry, 2010).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various cellular targets, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 23571 , which could potentially influence its bioavailability.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Propiedades
IUPAC Name |
2-chloro-1-(1,2,5-trimethylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-8-4-5-11-10(6-8)13(12(16)7-14)9(2)15(11)3/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQWKKOZUUPLFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C(=O)CCl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)
![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)
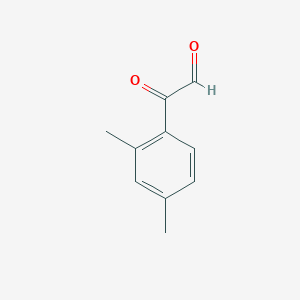
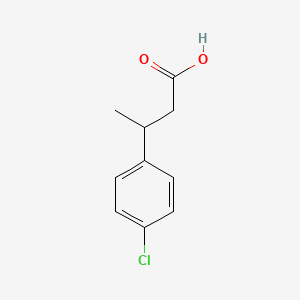

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)
